4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group bonded to a carbonyl carbon. This specific compound features a difluoroethoxy group and a methoxy group attached to a benzaldehyde structure. It is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods that typically involve the reaction of 4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde with hydroxylamine. Its structural formula can be represented as , indicating the presence of fluorine, nitrogen, and oxygen atoms in its molecular architecture.
4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime is classified under organic compounds and specifically as an aromatic oxime. Its structure includes aromatic rings and functional groups that contribute to its chemical reactivity and potential applications.
The synthesis of 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime typically involves the following steps:
The molecular structure of 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime features:
COC1=CC(=C(C=C1)O=N)CC(F)(F)CC
.4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime can participate in various chemical reactions:
The stability of the oxime linkage makes it a versatile intermediate for further chemical transformations in synthetic organic chemistry.
The mechanism by which 4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime exerts its effects can vary depending on its application:
Research into its specific mechanisms is ongoing, particularly concerning its potential herbicidal or pesticidal properties.
4-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde oxime has potential applications in:
This compound exemplifies the intersection of organic synthesis and practical application across multiple scientific disciplines, highlighting its significance in ongoing research and development efforts.
CAS No.:
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4